![molecular formula C20H23N5O3S B2810816 N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-69-5](/img/structure/B2810816.png)
N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a chemical compound . It contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles, in general, and 1,2,4-triazoles in particular, are of interest to organic and medicinal chemists as they form part of a variety of drugs available in clinical therapy .
Molecular Structure Analysis
The molecular structure of this compound, like other 1,2,4-triazoles, is stable and difficult to cleave . The 1,2,4-triazole ring acts as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications
Antioxidant Properties
Research has identified compounds with significant antioxidant abilities, demonstrating higher antioxidant activity than known antioxidants such as ascorbic acid and BHT. For instance, the study by Shakir, Ali, and Hussain (2017) explored the synthesis and antioxidant ability of derivatives bearing the 2,6-dimethoxy-4-(methoxymethyl)Phenol moiety, showcasing compounds with noteworthy antioxidant potency in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).
Antiproliferative Activity
In the realm of cancer research, compounds have been synthesized to explore their antiproliferative activity against cancer cells. Ilić et al. (2011) prepared a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which in their ester form, inhibited the proliferation of endothelial and tumor cells, highlighting the therapeutic potential of these compounds in cancer treatment (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Antibacterial Evaluation
The exploration of new heterocyclic systems for antibacterial activity has led to the synthesis of [1,2,4]triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazines, showcasing their potential as antibacterial agents (Rahimizadeh, Shiri, Ranaei, & Bakavoli, 2012).
Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been investigated for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. Such studies contribute to the development of novel insecticidal agents with potential agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-27-15-8-7-13(11-16(15)28-2)20-23-22-17-9-10-19(24-25(17)20)29-12-18(26)21-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLLREYKMRHJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.